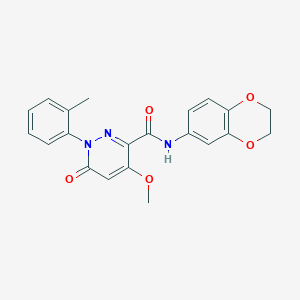

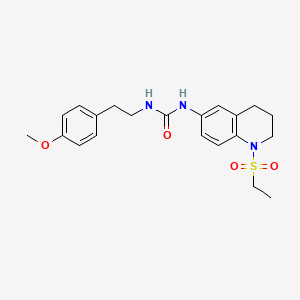

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

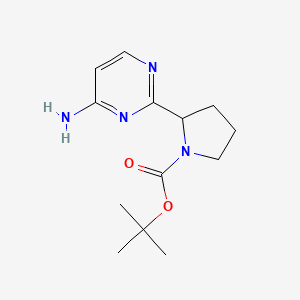

This compound is a complex organic molecule that contains several functional groups, including a benzodioxin, a methoxy group, a methylphenyl group, and a pyridazine ring. These functional groups suggest that this compound could have interesting chemical properties and potential applications in various fields .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The benzodioxin and pyridazine rings, in particular, are likely to contribute to the compound’s stability and reactivity .Wissenschaftliche Forschungsanwendungen

α-Glucosidase Inhibition

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methoxy-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxamide: has demonstrated significant inhibitory activity against α-glucosidase. This enzyme plays a crucial role in carbohydrate metabolism by breaking down complex sugars into simpler forms. Inhibition of α-glucosidase can help regulate blood glucose levels, making this compound relevant for potential antidiabetic therapies .

Acetylcholinesterase (AChE) Inhibition

AChE is an enzyme involved in neurotransmission, specifically the breakdown of acetylcholine. Dysregulation of AChE activity is associated with neurodegenerative diseases such as Alzheimer’s. While the compound shows weaker inhibitory activity against AChE, further exploration may reveal its potential in neuroprotective strategies .

Molecular Docking Studies

In silico molecular docking studies have supported the experimental findings. The compound’s binding interactions with target enzymes provide insights into its mechanism of action. These computational analyses enhance our understanding of its potential therapeutic applications .

Benzodioxane Moiety

The presence of the benzodioxane ring in the compound contributes to its bioactivity. Benzodioxanes have been investigated for their antitumor, antiviral, and antimicrobial properties. Researchers may explore additional applications related to this structural feature .

Acetamide Group

The acetamide moiety is another essential component. Acetamides are versatile building blocks in drug design due to their stability and ease of modification. Researchers can explore derivatization strategies to fine-tune the compound’s properties .

Spectral Analysis

Detailed IR and 1H-NMR spectral data confirm the compound’s structure. These analyses aid in its characterization and provide essential information for further studies .

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit enzymes such as α-glucosidase and acetylcholinesterase . These enzymes play crucial roles in carbohydrate metabolism and neurotransmission, respectively.

Mode of Action

Based on the inhibitory activity of similar compounds, it can be hypothesized that this compound may bind to the active sites of its target enzymes, thereby inhibiting their activity .

Biochemical Pathways

The inhibition of α-glucosidase and acetylcholinesterase can affect several biochemical pathways. For instance, α-glucosidase inhibition can disrupt carbohydrate digestion and absorption, potentially leading to reduced postprandial hyperglycemia. On the other hand, acetylcholinesterase inhibition can increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the extent of their inhibition. For instance, if it inhibits α-glucosidase, it could potentially reduce postprandial hyperglycemia, which could be beneficial in managing diabetes. If it inhibits acetylcholinesterase, it could enhance cholinergic neurotransmission, which could have implications in conditions like Alzheimer’s disease .

Eigenschaften

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O5/c1-13-5-3-4-6-15(13)24-19(25)12-18(27-2)20(23-24)21(26)22-14-7-8-16-17(11-14)29-10-9-28-16/h3-8,11-12H,9-10H2,1-2H3,(H,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFXXQUMSLLGTAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NC3=CC4=C(C=C3)OCCO4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide](/img/structure/B2363807.png)

![3-[5-Methyl-2-(phenylmethoxycarbonylamino)phenyl]sulfanylpropanoic acid](/img/structure/B2363808.png)

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2363811.png)

![4-Bromo-2-{[(4-chlorophenyl)amino]methyl}phenol](/img/structure/B2363822.png)

![N-[4-(diphenylcarbamoylamino)phenyl]acetamide](/img/structure/B2363827.png)